molecular formula C18H14FN3O2 B2644565 2-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 941983-56-8

2-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

Cat. No. B2644565
M. Wt: 323.327
InChI Key: FDQFIZPNZKGZAZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase known as PAK4, which plays a crucial role in the development and progression of various cancers. In

Scientific Research Applications

Application in Antibacterial Activity

Field

This research falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of Application

The compound is used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have been tested for their antibacterial activity .

Methods of Application

A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .

Results or Outcomes

Only one of the synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Application in Anti-tubercular Activity

Field

This research is in the field of Pharmaceutical Chemistry and Microbiology .

Summary of Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application

The compounds were designed and synthesized, and then their anti-tubercular activity was evaluated .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Application in Shortening TB Therapy

Summary of Application

The compound is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been tested for their anti-tubercular activity .

Methods of Application

A synthetic route was developed using pyrazine-2-carbonyl, piperazine/homopiperazine-1-yl, and various halogen derivatives. The target products were obtained with significant yields .

Results or Outcomes

Application in Antibacterial Activity

Summary of Application

A series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were designed, synthesized, and evaluated for their antibacterial activity .

Methods of Application

The compounds were designed and synthesized, and then their antibacterial activity was evaluated .

properties

IUPAC Name

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQFIZPNZKGZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

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